molecular formula C8H11NO2 B13913795 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol CAS No. 1240725-48-7

2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol

Cat. No.: B13913795
CAS No.: 1240725-48-7
M. Wt: 153.18 g/mol
InChI Key: ZOJTZLYHVUFTAH-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N This compound features a hydroxymethyl group attached to the third position of the pyridine ring and an ethanol group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde, followed by reduction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl and ethanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halides and organometallic compounds, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different alcohol derivatives.

Scientific Research Applications

2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

    3-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyl group attached to the third position of the pyridine ring.

    2-Pyridineethanol: Similar structure but without the hydroxymethyl group.

Uniqueness

2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1240725-48-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H11NO2/c10-5-3-8-7(6-11)2-1-4-9-8/h1-2,4,10-11H,3,5-6H2

InChI Key

ZOJTZLYHVUFTAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCO)CO

Origin of Product

United States

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